(S)-2-Vinyloxirane

Catalog No.
S1910776
CAS No.
62249-80-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Vinyloxirane

CAS Number

62249-80-3

Product Name

(S)-2-Vinyloxirane

IUPAC Name

(2S)-2-ethenyloxirane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1

InChI Key

GXBYFVGCMPJVJX-BYPYZUCNSA-N

SMILES

C=CC1CO1

Canonical SMILES

C=CC1CO1

Isomeric SMILES

C=C[C@H]1CO1
(S)-2-Vinyloxirane is a chemical compound with the chemical formula C5H8O. It is a highly reactive compound that has found various applications in the field of organic synthesis. In this paper, we shall discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of (S)-2-Vinyloxirane.
(S)-2-Vinyloxirane is a chiral, unsaturated epoxide with the molecular weight of 84.12 g/mol. It is one of the most important building blocks to synthesize bioactive molecules, including antitumor agents and cyclic ethers. The structure of this molecule is comprises of an epoxide ring and a vinyl group, which can undergo various chemical transformations to produce a wide range of products.
(S)-2-Vinyloxirane has a boiling point of 55-56 °C and a melting point of -137.4 °C. It is typically stored at 4°C and has a density of 0.934 g/cm³. This compound is highly reactive and can form several derivatives when reacted with reducing agents, acids, and bases. The stereochemistry of (S)-2-Vinyloxirane is critical in determining its reactivity and reaction products.
(S)-2-Vinyloxirane is primarily obtained by the epoxidation of allylic alcohols, which involves the use of various oxidants such as tert-butyl hydroperoxide, m-chloroperoxybenzoic acid, and dimethyldioxirane. Additionally, it can be synthesized by the reaction of alkene with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a catalyst. NMR spectroscopy, mass spectrometry, and infrared spectroscopy are the most common methods employed to characterize (S)-2-Vinyloxirane.
Due to the highly reactive nature of (S)-2-Vinyloxirane, analytical methods that preserve the structure of this compound are limited. However, the most common analytical methods used to analyze (S)-2-Vinyloxirane include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR).
(S)-2-Vinyloxirane has been found to exhibit various biological properties, including having antitumor activity. Studies have shown that it inhibits tumor cell proliferation by inducing cell apoptosis. Additionally, (S)-2-Vinyloxirane has been found to have antibacterial properties and can inhibit the growth of gram-positive and gram-negative bacteria.
Little is known about the toxicity of (S)-2-Vinyloxirane. However, some studies have reported that it can be an irritant to the skin and eyes. There are currently no standardized tests to determine the toxicity of this compound. Therefore, caution should be exercised when handling this compound in scientific experiments.
(S)-2-Vinyloxirane is widely used in the field of organic synthesis to produce a variety of bioactive molecules, including antitumor agents and cyclic ethers. Additionally, it has found applications as a precursor in the synthesis of modified nucleosides and nucleotides used in the pharmaceutical industry.
The majority of research on (S)-2-Vinyloxirane has been focused on its potential applications in organic synthesis, particularly in the synthesis of bioactive molecules. However, there is limited research focused on its potential uses in the pharmaceutical industry.
(S)-2-Vinyloxirane has significant potential in various fields of research and industry, including but not limited to the areas of organic synthesis, biochemistry, and the pharmaceutical industry. Its reactivity and versatility make it a valuable building block for synthesizing bioactive molecules and can contribute to the development of new therapeutic drugs.
Limited research has been done on the toxicity, environmental impact, and potential hazards associated with the use of (S)-2-Vinyloxirane. Therefore, future research should focus on these aspects to improve the safety and sustainability of its use in various fields. Future research can also explore the potential application of (S)-2-Vinyloxirane in the field of nanotechnology and its potential as a building block for various advanced materials. Additionally, the development of cost-effective and environmentally friendly methods for the synthesis of (S)-2-Vinyloxirane could lead to its increased use in scientific research and industry.
(S)-2-Vinyloxirane is an important compound that has been widely used as a building block in the synthesis of bioactive molecules. Its reactivity and versatility make it an essential component in organic synthesis research. Future exploration of its properties, applications, and limitations could contribute to the development of more efficient and sustainable methods for its use in various fields of research and industry.

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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